molecular formula C20H18ClN5O2 B3009675 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide CAS No. 1207043-25-1

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide

Cat. No.: B3009675
CAS No.: 1207043-25-1
M. Wt: 395.85
InChI Key: YPUGMMPPONADKF-UHFFFAOYSA-N
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Description

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a synthetic organic compound designed for research applications, featuring a complex molecular architecture that combines a quinazolinone core with a 1,2,4-triazole ring system. The quinazoline scaffold is extensively documented in scientific literature for its diverse biological activities, serving as a key pharmacophore in compounds investigated for various therapeutic areas, including as inhibitors of kinase enzymes such as EGFR . Furthermore, the 1,2,4-triazolo[4,3-a]pyridin-3-one moiety, a closely related structure, has been identified in patented compounds that function as cardiovascular agents, acting through mechanisms such as calcium channel blockade to produce vasodilatory and antihypertensive effects . The integration of these privileged heterocyclic structures into a single molecule, further functionalized with a mesityl-acetamide group, suggests potential for multi-target activity and makes this compound a valuable candidate for researchers in medicinal chemistry and drug discovery. Its primary research applications are anticipated to include the exploration of new kinase inhibitors, the study of cardiovascular and metabolic diseases, and serving as a chemical probe to investigate novel biological pathways. This product is intended for Research Use Only and is not classified as a drug, cosmetic, or for any household use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-6-12(2)18(13(3)7-11)23-17(27)9-26-20(28)25-10-22-16-8-14(21)4-5-15(16)19(25)24-26/h4-8,10H,9H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGMMPPONADKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a synthetic derivative of quinazoline and triazole structures, which have been recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 381.82 g/mol
  • Structural Features : The compound features a quinazoline core fused with a triazole ring and an acetamide group. The presence of the 8-chloro substituent enhances its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells and suppresses tumor growth .
  • Antimicrobial Activity : Compounds within the triazoloquinazoline class have demonstrated broad-spectrum antibacterial and antifungal properties. The mechanisms include disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
Anticancer Induces apoptosis in various cancer cell lines by inhibiting c-Met kinase.
Antimicrobial Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antifungal Demonstrates antifungal activity against multiple strains, including Candida species.

Case Studies

  • Anticancer Activity Assessment :
    A study evaluated the anticancer efficacy of various derivatives of quinazoline and triazole compounds against 60 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with GI(50) values ranging from 0.25 to 0.69 μM across different cancer types .
  • Antimicrobial Efficacy Testing :
    In vitro studies were conducted to assess the antimicrobial activity of synthesized quinazoline derivatives against various bacterial strains. The findings revealed that several derivatives showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, highlighting the potential utility of this compound in treating bacterial infections .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its exact biological targets and pharmacokinetic profile.
  • Analog Optimization : Substituent modifications (e.g., replacing mesityl with polar groups) could improve solubility without compromising activity.
  • Comparative Studies : Head-to-head assays comparing the target compound with ’s H1-antihistamines or ’s antifungal derivatives are warranted.

Q & A

Q. How can computational modeling predict the compound’s reactivity and degradation pathways?

  • Methodological Answer : Reaction path search algorithms (e.g., AFIR) simulate intermediates and transition states. For example, density functional theory (DFT) predicts hydrolysis susceptibility at the amide bond, guiding storage conditions (e.g., desiccants, low temperature) .

Methodological Notes

  • Data Tables : Refer to supplementary material in cited studies for detailed LC-MS spectra, crystallographic coordinates, and assay protocols.
  • Contradictions : Discrepancies in antimicrobial activity across studies may stem from strain-specific resistance mechanisms or assay variability (e.g., broth microdilution vs. disk diffusion) .

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